2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
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Overview
Description
2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one is a spiro compound characterized by a unique three-dimensional structure Spiro compounds are known for their rigidity and stability, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. The spiro structure provides rigidity, which can enhance binding affinity and specificity. In electronic applications, the compound’s unique structure allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in OLEDs and other electronic applications.
Spiro[fluorene-9,9’-diketopyrrolopyrrole]: Utilized as a non-fullerene acceptor in organic photovoltaics.
Uniqueness
2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one stands out due to its specific structural features, which provide unique electronic and photophysical properties
Properties
CAS No. |
23659-77-0 |
---|---|
Molecular Formula |
C26H17NO |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2'-phenylspiro[fluorene-9,3'-isoindole]-1'-one |
InChI |
InChI=1S/C26H17NO/c28-25-21-14-6-9-17-24(21)26(27(25)18-10-2-1-3-11-18)22-15-7-4-12-19(22)20-13-5-8-16-23(20)26/h1-17H |
InChI Key |
YHZWNSKIUGAQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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